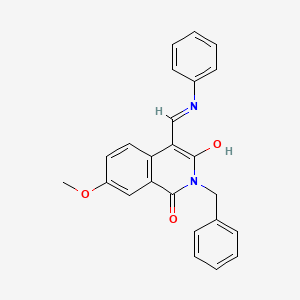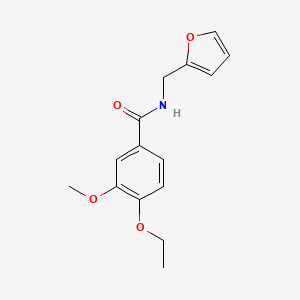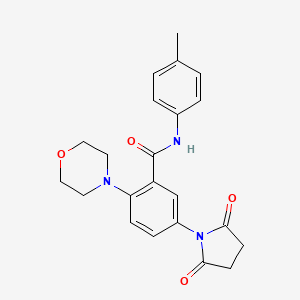![molecular formula C20H21N3O4S B3447025 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B3447025.png)
2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone
Vue d'ensemble
Description
2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone, also known as MPP, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. MPP belongs to the class of phthalazinone derivatives, which have been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone is not fully understood. However, it has been suggested that 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone has been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone has been reported to inhibit the replication of HIV-1, HCV, and HSV-1, which suggests its potential use as an antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone has also been extensively studied for its biological activities, which makes it a valuable tool for investigating the mechanisms of action of various diseases. However, 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone has some limitations for lab experiments. It has been reported to have low solubility in water, which can limit its use in some biological assays. In addition, 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone has been shown to have cytotoxicity at high concentrations, which can affect the viability of cells in vitro.
Orientations Futures
There are several future directions for the research on 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone. One potential direction is to investigate the mechanism of action of 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone in more detail, particularly its interaction with topoisomerase II and NF-κB. Another direction is to explore the potential use of 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone as an antiviral agent, particularly against emerging viral diseases, such as COVID-19. In addition, the development of more potent and selective derivatives of 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone could lead to the discovery of new therapeutic agents for various diseases.
Applications De Recherche Scientifique
2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone has been reported to have antiviral activity against HIV-1, HCV, and HSV-1.
Propriétés
IUPAC Name |
2-methyl-4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-7-8-15(13-18(14)28(25,26)23-9-11-27-12-10-23)19-16-5-3-4-6-17(16)20(24)22(2)21-19/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBHSVHYYYFZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B3446951.png)
![4-[(2-hydroxy-5-methylbenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446968.png)
![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B3446975.png)
![3-(3,4-dimethoxybenzyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3446979.png)

![N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B3446998.png)
![4-(4-chlorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B3447004.png)
![2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3447006.png)
![N,N-diethyl-4-{[(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetyl]amino}benzamide](/img/structure/B3447011.png)
![N,N-dimethyl-4-{[(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetyl]amino}benzamide](/img/structure/B3447018.png)

![N-[3-{[(4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B3447041.png)
![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3447049.png)